Cyclooctanone, 2-(phenylsulfinyl)- is a chemical compound with the molecular formula and a molecular weight of approximately 250.36 g/mol. It is classified as a ketone due to the presence of a carbonyl group (C=O) within a cycloalkane structure, specifically cyclooctanone, which consists of an eight-membered carbon ring. The compound features a phenylsulfinyl substituent at the second position of the cyclooctanone, contributing to its unique chemical properties and potential applications in organic synthesis and medicinal chemistry .
The synthesis of Cyclooctanone, 2-(phenylsulfinyl)- can be approached through several methods:
Cyclooctanone, 2-(phenylsulfinyl)- has potential applications in:
Interaction studies involving Cyclooctanone, 2-(phenylsulfinyl)- primarily focus on its reactivity with biological macromolecules or other small molecules. Investigations into its binding affinity with enzymes or receptors could reveal insights into its mechanism of action and therapeutic potential. Furthermore, studies on its interactions with nucleophiles could provide valuable information for synthetic applications .
Cyclooctanone, 2-(phenylsulfinyl)- shares structural similarities with several other compounds in terms of functional groups and cyclic structures. Here are some notable comparisons:
| Compound Name | Structure Type | Unique Features |
|---|---|---|
| Cyclohexanone | Six-membered ring | Commonly used as a solvent; simpler structure. |
| Cycloheptanone | Seven-membered ring | Less stable than cyclooctanone; fewer applications. |
| Phenylsulfide | Aryl sulfide | Lacks the ketonic functionality present in cyclooctanone. |
| Sulfinamide | Sulfur-containing amide | Exhibits different reactivity due to amide bond. |
Cyclooctanone, 2-(phenylsulfinyl)- is unique due to its combination of a cyclic ketone structure with a sulfinyl group, which may impart distinct chemical reactivity and biological activity compared to these similar compounds .
The exploration of Cyclooctanone, 2-(phenylsulfinyl)- as a medicinal chemistry scaffold reveals diverse biological targets with significant therapeutic potential. This compound, characterized by the molecular formula C₁₄H₁₈O₂S and molecular weight of 250.36 g/mol , represents a unique structural framework combining the conformational flexibility of cyclooctanone with the electron-withdrawing properties of the phenylsulfinyl moiety.
Cytochrome P450 Enzyme Systems emerge as primary targets for sulfinyl-cyclooctanone derivatives. Research demonstrates that cyclooctanone exhibits significant inhibitory activity towards aldosterone synthase (CYP11B2), a promising therapeutic target for cardiovascular diseases related to abnormally high aldosterone levels [2]. The compound's aliphatic cyclic structure provides optimal binding geometry within the enzyme active site, achieving selectivity ratios exceeding 200-fold over the closely related CYP11B1 enzyme [3] [4].
The kinase family represents another critical target class, with sulfinyl compounds demonstrating broad-spectrum inhibitory activity against multiple kinases including adenosine monophosphate-activated protein kinase, phosphatidylinositol 3-kinase, cyclin-dependent kinases, and glycogen synthase kinase 3α/β . These interactions occur through competitive binding mechanisms, where the sulfinyl group forms crucial hydrogen bonding interactions with active site residues [6].
Inflammatory pathway mediators constitute a major therapeutic target, particularly the nuclear factor kappa B-mediated inflammatory cascade. Phenylsulfonyl derivatives exhibit potent inhibition of nuclear factor kappa B activity, with compounds achieving half-maximal inhibitory concentrations in the low micromolar range [7]. The vinyl sulfone pharmacophore specifically targets the nucleotide-binding oligomerization domain-like receptor protein 3 inflammasome complex, achieving inhibitory concentrations of 0.91-1.83 μM [7].
Target validation employs multiple complementary approaches. Enzymatic assays utilizing recombinant proteins provide direct measurement of binding affinity and inhibitory potency. For aldosterone synthase, validation involves quantification of steroid hormone production using liquid chromatography-tandem mass spectrometry, demonstrating dose-dependent suppression of aldosterone synthesis while maintaining cortisol production [3] [8].
Cellular assays confirm target engagement through measurement of downstream biomarkers. Nuclear factor kappa B inhibition is validated through tumor necrosis factor-alpha quantification using enzyme-linked immunosorbent assay methodologies, with active compounds reducing cytokine production by 50-70% at therapeutic concentrations [9]. Ion channel targets, particularly the inwardly rectifying potassium channel family, are validated using electrophysiological techniques and thallium flux assays [10].
Phenotypic screening reveals broader biological activities beyond primary targets. Sulfinyl-cyclooctanone derivatives demonstrate antimicrobial activity against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations ranging from 4.88 to 50 μg/mL against pathogenic organisms including methicillin-resistant Staphylococcus aureus and Listeria monocytogenes [11] [12].
The cyclooctanone ring system provides essential conformational properties for biological activity. The eight-membered ring adopts flexible conformations that optimize binding interactions with diverse protein targets [13]. Structural modifications to ring size significantly impact activity, with cyclopentanone and cyclohexanone analogues showing reduced potency compared to the optimal eight-membered ring system [14] [15].
The phenylsulfinyl substituent functions as a critical pharmacophore through multiple mechanisms. The sulfinyl group serves as both a hydrogen bond acceptor and an electron-withdrawing group, modulating the electronic properties of the entire molecule [16]. Replacement of the sulfinyl group with sulfide or sulfone analogues results in 10-50 fold reductions in biological activity, confirming the unique properties of the intermediate oxidation state [17].
Aromatic ring modifications significantly influence activity profiles. Introduction of electron-withdrawing groups such as fluorine or trifluoromethyl substituents enhances metabolic stability while maintaining potency [18]. Specifically, tetrafluorophthalimide derivatives demonstrate superior anti-inflammatory activity compared to unsubstituted analogues, achieving 59% inhibition of neutrophil infiltration at 100 mg/kg dosing [9].
Positional isomerism affects both potency and selectivity. Kinetic products from sulfonyl hydrazide synthesis demonstrate superior activity (half-maximal inhibitory concentration = 0.55 μM) compared to thermodynamic products (half-maximal inhibitory concentration = 0.79 μM), indicating specific geometric requirements for optimal target binding [19].
Stereochemical considerations play crucial roles in determining biological activity. The sulfinyl center introduces stereogenic complexity, with specific enantiomers showing preferential binding to target proteins. Research indicates that S-configuration at the sulfinyl center generally provides enhanced activity compared to R-configuration, though this relationship varies depending on the specific target [20].
Molecular descriptor analysis reveals key physicochemical parameters governing activity. Lipophilicity (LogP values 2.5-4.0) provides optimal balance between membrane permeability and aqueous solubility. Molecular weight optimization within the 200-350 Da range maintains drug-like properties while accommodating necessary structural features [21].
Electronic parameters significantly influence binding affinity. The Hammett sigma values of aromatic substituents correlate with biological activity, with moderate electron-withdrawing groups (σ = 0.2-0.5) providing optimal balance between reactivity and stability [22]. The sulfinyl group's electron-withdrawing nature (σ ≈ 0.35) positions it within this optimal range.
Conformational analysis using computational modeling reveals preferred binding conformations. Molecular docking studies demonstrate that active compounds adopt specific three-dimensional orientations within target binding sites, with the cyclooctanone ring providing conformational flexibility while the phenylsulfinyl group maintains critical binding interactions [23].
Sulfinyl ester prodrugs represent the primary strategy for enhancing bioavailability and metabolic stability. These systems utilize esterase-mediated hydrolysis to release active sulfinyl compounds at target sites [24] [25]. The approach achieves 40-80% oral bioavailability compared to 20-60% for parent compounds, while providing controlled release kinetics through ester bond optimization.
Amino acid conjugation strategies exploit peptide transporter-mediated uptake to enhance intestinal absorption. Valine and isoleucine esters demonstrate significant improvement in intestinal permeability attributable to peptide transporter 1-mediated transport, with subsequent activation by valacyclovirase achieving half-maximal inhibitory concentrations comparable to positive controls [26].
Self-immolative prodrug systems provide sophisticated controlled release mechanisms. These designs incorporate arylsulfone-substituted carbamate triggers that undergo β-elimination followed by 1,6-elimination to release active drugs [24]. The modular design allows precise control of release kinetics through trigger group modification.
Enzymatic degradation pathways represent primary clearance mechanisms for sulfinyl compounds. Cytochrome P450-mediated oxidation and phase II conjugation reactions determine plasma half-lives of 2-6 hours for native compounds [27]. Strategic structural modifications including fluorine incorporation and conformational restriction enhance metabolic stability while maintaining biological activity.
Bioavailability optimization through prodrug design achieves substantial improvements in pharmacokinetic profiles. Phosphate prodrugs demonstrate 60-90% oral bioavailability with rapid conversion to active forms, though they exhibit shorter plasma half-lives (0.2-1 hour) due to efficient phosphatase cleavage [28]. Carbamate prodrugs provide intermediate stability with 30-70% bioavailability and 1-4 hour half-lives.
Tissue-selective activation enables targeted drug delivery to specific sites of action. Enzyme-cleavable linkers exploit differential enzyme expression between healthy and diseased tissues, achieving therapeutic concentrations at target sites while minimizing systemic exposure [29]. This approach particularly benefits treatment of inflammatory conditions where specific enzyme upregulation occurs.
pH-responsive systems utilize the acidic microenvironment of inflammatory sites and tumor tissues for selective drug release. These designs incorporate pH-sensitive linkers with optimized pKa values (4.5-6.5) that undergo acid-catalyzed hydrolysis under pathological conditions while remaining stable at physiological pH [30].
Dual-targeted prodrug approaches simultaneously address transport and activation requirements. These systems combine transporter-mediated uptake with specific enzyme activation, exemplified by amino acid ester prodrugs that utilize peptide transporter 1 for absorption and valacyclovirase for activation [26]. This approach minimizes empirical development elements while maximizing predictable performance.